

An In-depth Technical Guide to Phenyl-2,2,2-trifluoroethyl ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3,3-Trifluoro-1-phenylpropan-1-one

Cat. No.: B1352946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl-2,2,2-trifluoroethyl ketone, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document summarizes its key physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its potential significance in medicinal chemistry.

Physicochemical Properties

Phenyl-2,2,2-trifluoroethyl ketone, also known as **3,3,3-trifluoro-1-phenylpropan-1-one**, possesses the chemical formula $C_9H_7F_3O$.^{[1][2][3]} Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	188.15 g/mol [2] [3]
Molecular Formula	C ₉ H ₇ F ₃ O [1] [2] [3]
CAS Number	709-21-7 [1] [2]
Melting Point	37-37.5 °C [1]
Boiling Point	187.4 °C at 760 mmHg [1]
Density	1.223 g/cm ³ [1]
Flash Point	75.6 °C [1]
LogP	2.82 [1]

Experimental Protocols

Synthesis of 3,3,3-trifluoro-1-phenylpropan-1-one

A common method for the synthesis of **3,3,3-trifluoro-1-phenylpropan-1-one** involves the oxytrifluoromethylation of α -bromostyrene using sodium trifluoromethanesulfinate ($\text{CF}_3\text{SO}_2\text{Na}$) as the trifluoromethyl source.[\[4\]](#)

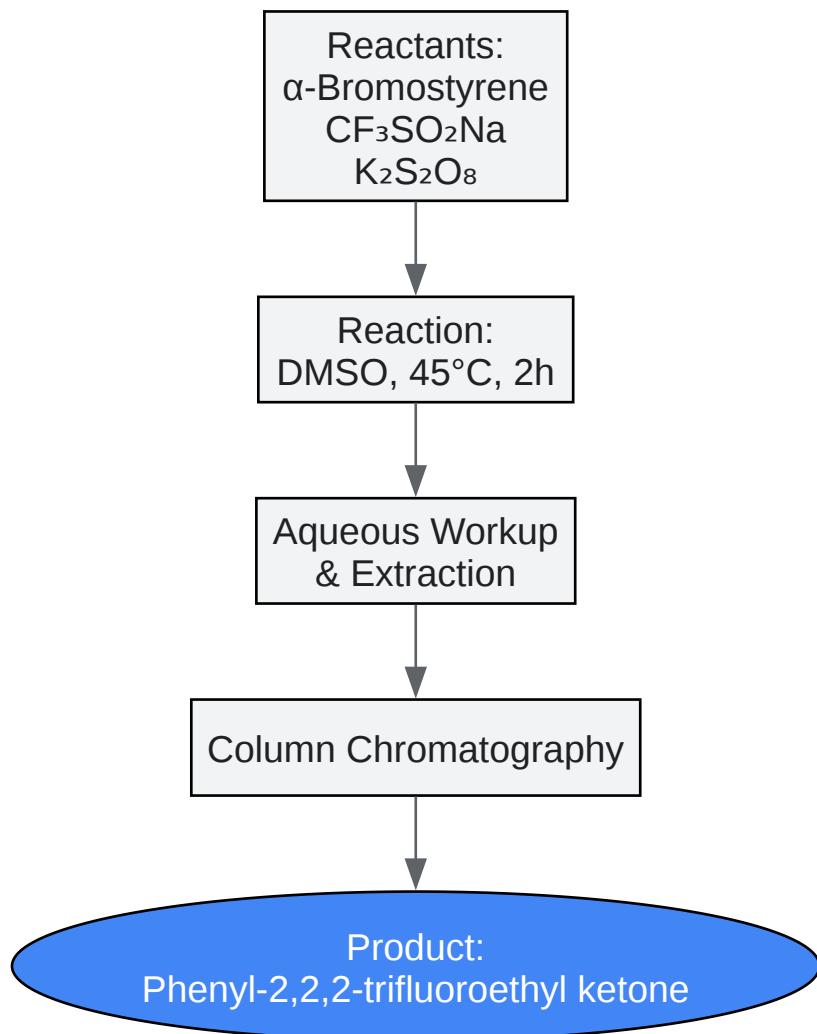
Materials:

- α -Bromostyrene
- Sodium trifluoromethanesulfinate ($\text{CF}_3\text{SO}_2\text{Na}$)
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Sodium sulfate (Na_2SO_4)
- Petroleum ether

- Ethyl acetate
- Oven-dried Schlenk tube
- Magnetic stirrer
- Balloon filled with dry air

Procedure:

- To an oven-dried Schlenk tube, add sodium trifluoromethanesulfinate (0.60 mmol) and potassium persulfate (0.05 mmol).
- Connect a balloon filled with dry air to the Schlenk tube through the side arm and purge the tube once.
- Successively inject α -bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.
- Stir the reaction mixture vigorously at 45 °C for 2 hours.
- After the reaction is complete, add water to the mixture.
- Extract the aqueous mixture with diethyl ether (4 times).
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Concentrate the dried organic solution under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, **3,3,3-trifluoro-1-phenylpropan-1-one**.^[4]


Analytical Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques:

- ^1H NMR (400 MHz, CDCl_3): δ 3.81 (q, J = 10.0 Hz, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.64 (tt, J = 7.4, 0.8 Hz, 1H), 7.93 (m, 2H).^[4]

- ^{13}C NMR (101 MHz, CDCl_3): δ 189.9, 135.9, 134.3, 129.0, 128.4, 124.2 (q, $^1\text{JCF} = 277.6$ Hz), 42.1 (q, $^2\text{JCF} = 28.3$ Hz).[4]
- ^{19}F NMR (376 MHz, CDCl_3): δ -62.03 ppm.[4]
- Mass Spectrometry (EI+): High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

Synthesis Workflow of Phenyl-2,2,2-trifluoroethyl ketone

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Phenyl-2,2,2-trifluoroethyl ketone.

Significance in Drug Development

While specific biological activities for Phenyl-2,2,2-trifluoroethyl ketone have not been extensively reported in the available literature, the presence of the trifluoromethyl ketone moiety suggests its potential as a valuable building block in medicinal chemistry.

The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in drug design. This is due to the unique properties conferred by the CF_3 group, including:

- **Increased Metabolic Stability:** The strong carbon-fluorine bond can block metabolic pathways, leading to a longer *in vivo* half-life of the drug molecule.
- **Enhanced Lipophilicity:** The trifluoromethyl group can increase the lipophilicity of a compound, which can improve its membrane permeability and oral bioavailability.
- **Modulation of Electronic Properties:** The strong electron-withdrawing nature of the CF_3 group can alter the pK_a of nearby functional groups and influence binding interactions with biological targets.

Phenyl ketone derivatives, in general, have been investigated for a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer effects.^[5] The combination of a phenyl ketone scaffold with a trifluoroethyl group in Phenyl-2,2,2-trifluoroethyl ketone makes it an interesting candidate for further investigation and as a precursor for the synthesis of more complex, biologically active molecules.

At present, there is no specific information linking Phenyl-2,2,2-trifluoroethyl ketone to any particular signaling pathway. Further research is required to elucidate its biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3,3,3-Trifluoro-1-phenylpropan-1-one | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 709-21-7 | 2,2,2-Trifluoroethyl phenyl ketone - Alachem Co., Ltd. [alachem.co.jp]
- 4. rsc.org [rsc.org]
- 5. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenyl-2,2,2-trifluoroethyl ketone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352946#phenyl-2-2-2-trifluoroethyl-ketone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

